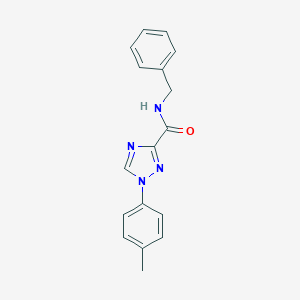
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not completely understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, it has been found to inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play important roles in cell signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. Moreover, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that plays a critical role in the prevention of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high potency and selectivity. Moreover, it has been found to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the major limitations of using this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the major directions is the development of more efficient synthesis methods that can produce the compound in large quantities. Moreover, further studies are needed to elucidate the precise mechanism of action of the compound and to identify its molecular targets. Additionally, the potential applications of the compound in various fields, such as drug discovery and agriculture, should be explored further. Finally, the development of novel derivatives of this compound with improved properties should be pursued.
Métodos De Síntesis
The synthesis of N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 4-methylbenzyl hydrazine with ethyl 2-cyanoacetate, followed by the reaction of the resulting compound with benzyl chloride. The product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Moreover, it has been found to be effective against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N-benzyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-19-16(20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22) |
Clave InChI |
RFAWATIWUZHYKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


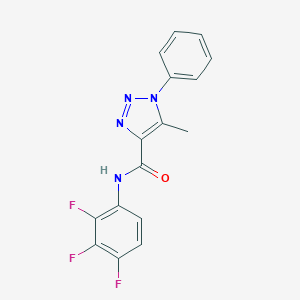
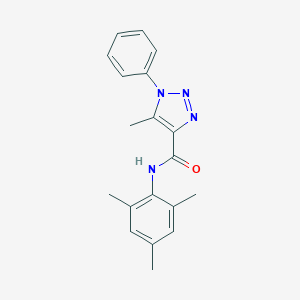
![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
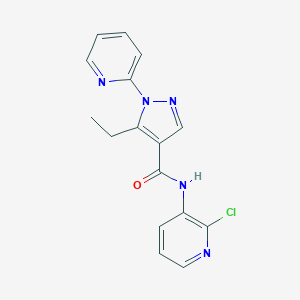
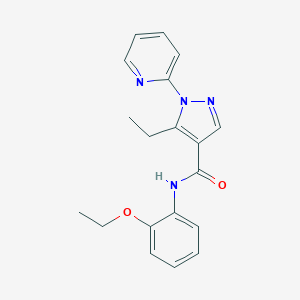
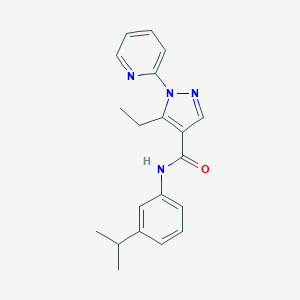
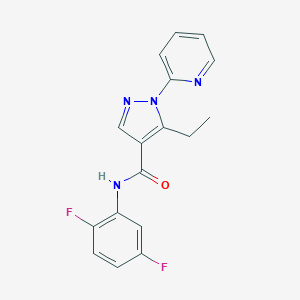
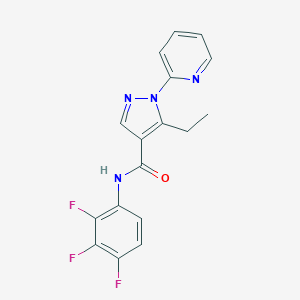
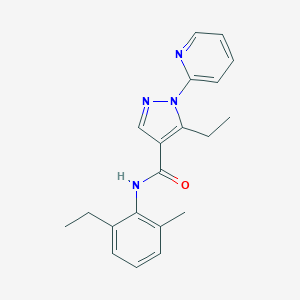
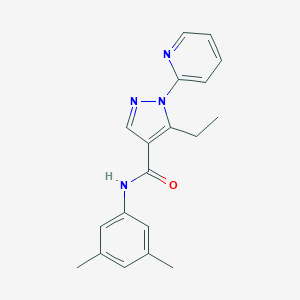
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
